4-(4-Chlorophenoxy)pyridin-3-amine
Description
4-(4-Chlorophenoxy)pyridin-3-amine is a pyridine derivative featuring a chlorophenoxy substituent at the 4-position and an amino group at the 3-position of the pyridine ring.
Properties
CAS No. |
849743-71-1 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-3-9(4-2-8)15-11-5-6-14-7-10(11)13/h1-7H,13H2 |
InChI Key |
UIQOOCFLTSNNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=NC=C2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key pyridin-3-amine derivatives and their distinguishing features:
| Compound Name | Substituent Position/Type | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| 6-(4-Chlorophenoxy)pyridin-3-amine | 6-position phenoxy, 4-Cl | C₁₁H₉ClN₂O | 220.66 | Structural isomer; used in synthesis | |
| 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine | 6-position phenoxy, 4-Cl, 2-Me | C₁₂H₁₁ClN₂O | 234.68 | Enhanced lipophilicity from methyl | |
| 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine | 4-position tetrahydrofuran-3-yl-oxy | C₉H₁₂N₂O₂ | 196.21 | Polar substituent; solubility studies | |
| (4-Chlorophenyl)(pyridin-3-yl)methylamine | Chlorophenyl-methyl hybrid | C₁₃H₁₃ClN₂ | 244.71 | Dual aromatic systems; CNS targets | |
| 4-(4-Aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine | Isoxazolo-pyridine fusion | C₁₃H₁₂N₄O | 240.26 | Covalent FLT3 kinase inhibitor (AML) |
Notes:
Physical and Spectroscopic Properties
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